1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a cyclohexyl group, a thiadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 1,3,4-thiadiazole-2-thiol under basic conditions to yield the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-1-methylthiourea: Similar in structure but contains a thiourea group instead of a thiadiazole ring.
Cyclohexylamine derivatives: Compounds with similar cyclohexyl groups but different functional groups attached.
Uniqueness
1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a cyclohexyl group, a thiadiazole ring, and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H24N4O3S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-cyclohexyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H24N4O3S/c1-2-23-10-13-18-19-16(24-13)17-15(22)11-8-14(21)20(9-11)12-6-4-3-5-7-12/h11-12H,2-10H2,1H3,(H,17,19,22) |
InChI Key |
DCQIHXAOMGWDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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